molecular formula C6H13NO2 B555212 DL-tert-Leucine CAS No. 33105-81-6

DL-tert-Leucine

Cat. No. B555212
CAS RN: 33105-81-6
M. Wt: 131.17 g/mol
InChI Key: NPDBDJFLKKQMCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

DL-tert-Leucine is a glycine derivative that is glycine with a tertiary butyl group at position 2 . It is an amino acid used as a precursor for synthesizing chiral tridentate Schiff base ligands . It and its derivatives are used as synthetic building blocks for pharmaceutical active ingredients, chiral auxiliaries, and ligands .


Synthesis Analysis

Leucine dehydrogenase (LeuDH) is frequently used to prepare L-tert-leucine from the α-keto acid precursor trimethylpyruvate (TMP) . A high-throughput screening method for the L-tert-leucine synthesis reaction based on a spectrophotometric approach was developed . After two rounds of random mutagenesis, the specific activity of LeuDH on the substrate TMP was enhanced by more than two-fold, compared with that of the wild-type enzyme .


Molecular Structure Analysis

The molecular formula of DL-tert-Leucine is C6H13NO2 . The InChI string is InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9) . The Canonical SMILES string is CC©©C(C(=O)O)N .


Chemical Reactions Analysis

Optically pure D-tert-leucine was obtained by the enzymatic hydrolysis of (+/-)-N-acetyl-tert. leucine chloroethyl ester after about 50% conversion, this being catalyzed by a protease from Bacillus licheniformis (Alcalase), and subsequent acidic saponification of the recovered ester .


Physical And Chemical Properties Analysis

DL-tert-Leucine is a white powder . The molecular weight is 131.17 g/mol . The InChIKey is NPDBDJFLKKQMCM-UHFFFAOYSA-N .

Mechanism of Action

Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to organic anion transporters (OAT1 and OAT3) and the monocarboxylate transporter type 1 (MCT1) . Both the kinetics of MCT1 (lower affinity compared to LAT1) and the ubiquitous tissue expression of MCT1 make it well suited for uptake and distribution of N-acetyl-L-leucine .

Safety and Hazards

DL-tert-Leucine should be handled with personal protective equipment/face protection. Ensure adequate ventilation. Avoid contact with skin, eyes, or clothing. Avoid ingestion and inhalation. Avoid dust formation .

Future Directions

Acetylation of leucine reveals a way for the rational design of drugs to target anion transporters . The yield of L-tert-leucine synthesis by LeuDH-GDH was 0.47 times higher than that by free LeuDH and GDH . To further improve the enzyme performance, the cross-linked LeuDH-GDH was immobilized on zeolite imidazolate framework-8 (ZIF-8) via bionic mineralization, forming LeuDH-GDH @ZIF-8 .

properties

IUPAC Name

2-amino-3,3-dimethylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2/c1-6(2,3)4(7)5(8)9/h4H,7H2,1-3H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPDBDJFLKKQMCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90197039, DTXSID00308412
Record name 2-Amino-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DL-tert-Leucine

CAS RN

33105-81-6, 20859-02-3, 471-50-1
Record name tert-Leucine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33105-81-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name DL-Terleucine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033105816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 20859-02-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=203785
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Amino-3,3-dimethylbutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90197039
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-tert-Leucine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00308412
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-METHYL-DL-VALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PS3VJY8XHI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In a 1 L beaker, 3.3 g of DL-tert-butylglycine (0.025 mol) was dissolved into 300 ml of water and the pH adjusted to 7.5-8.0 using concentrated NH4OH. The solution was transferred to a jacketed vessel and maintained at 25° C. Polypropylene glycol (1 ml) was added, and the mixture was agitated at 600 rpm. Oxygen gas was sparged via a metal frit at a flow rate of 1 L/min. The dissolved oxygen in the mixture was monitored using a calibrated oxygen electrode described in previous examples. Two milliliters of Catazyme (Novozymes) were preheated to 50° C. for 5 min and added to the mixture. Twenty grams of D-amino acid oxidase (500 units) were added to the mixture. An additional 1 ml of Catazyme (similarly preheated) was added to the reaction hourly following D-amino acid oxidase addition. When the DO2 returned to the initial reading, a sample was taken to determine the e.e. of L-tert-butylglycine by HPLC analysis. When the e.e. of L-tert-butylglycine was demonstrated to be >99%, the solution was decanted into a 2 L beaker. The final concentrations of trimethylpyruvate and residual L-tert-butylglycine were determined by HPLC analysis. The enzymes in the solution were removed by heating the solution to 90° C. and adding Celite® before filtering through a sintered glass funnel. The filtrate of the reaction was used directly in a subsequent reduction step, and L-tert-butylglycine was isolated by concentration and crystallization using standard methods.
Quantity
3.3 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Polypropylene glycol
Quantity
1 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A process was developed to racemize D-tert-leucine so that it can be recycled. Use of acids, although caused racemization, resulted in salt formation. It was tedious to obtain free amino acid from such salts. The same drawback was observed when a strong base such as sodium hydroxide was used. However, treating D-tert-leucine with ammonium hydroxide resulted in complete racemization. The reaction has to be conducted at about 80° C. for about 12 hours in an autoclave to prevent the escape of ammonia. The solvent is removed at 55° C. (±5) under reduced pressure to obtain DL-tert-leucine. After the reaction, although ammonium salt of DL-tent-leucine is obtained, during the removal of the solvent, ammonia also is eliminated and free amino acid is obtained.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DL-tert-Leucine
Reactant of Route 2
DL-tert-Leucine
Reactant of Route 3
DL-tert-Leucine
Reactant of Route 4
DL-tert-Leucine
Reactant of Route 5
DL-tert-Leucine
Reactant of Route 6
DL-tert-Leucine

Q & A

Q1: What are the different enzymatic approaches to obtaining enantiomerically pure D-tert-Leucine?

A1: Two main enzymatic approaches have been explored for producing enantiomerically pure D-tert-Leucine:

  • Leucine dehydrogenase: This method utilizes leucine dehydrogenase to selectively oxidize L-tert-leucine in a racemic mixture. Coupling this reaction with an efficient NADH oxidase ensures complete oxidation of the L-enantiomer, leaving behind D-tert-leucine with high enantiomeric excess (>99%). []
  • Penicillin G acylase: This method employs Penicillin G acylase from Kluyvera citrophila to selectively hydrolyze N-phenylacetylated-L-tert-leucine in a racemic mixture. [] This kinetic resolution yields both L-tert-leucine (from the hydrolysis) and D-tert-leucine (recovered from the remaining substrate) with high enantiomeric excess (98.5% and 99% respectively). []

Q2: What are the advantages of using enzymatic methods for the resolution of DL-tert-Leucine compared to traditional chemical methods?

A2: Enzymatic resolution offers several advantages over traditional chemical methods for separating enantiomers:

  • High selectivity: Enzymes like leucine dehydrogenase and penicillin G acylase exhibit high enantioselectivity, leading to products with high enantiomeric purity. [, ]

Q3: Can organic solvents influence the enzymatic resolution of tert-leucine?

A: While the provided abstracts don't offer a definitive answer, it's important to note that organic solvents can significantly impact enzyme activity and enantioselectivity. [] Further research exploring the effects of specific organic solvents on the kinetic resolution of tert-leucine by penicillin G acylase from Kluyvera citrophila would be valuable. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.